Cas no 1040653-30-2 (N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide)

N-Cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core functionalized with a 4-fluorophenylamino group and an N-cyclohexylacetamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the fluorophenyl moiety enhances metabolic stability and binding affinity, while the thiazole ring contributes to its heterocyclic diversity. The cyclohexyl group may improve lipophilicity, influencing pharmacokinetic properties. This compound is of interest in pharmaceutical research for its modular design, enabling further derivatization for targeted applications. Its well-defined synthetic route ensures reproducibility, making it a viable candidate for exploratory studies in drug discovery.
N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide structure
1040653-30-2 structure
Product Name:N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No:1040653-30-2
MF:C17H20FN3OS
MW:333.423605918884
CID:6016535
PubChem ID:27377876
Update Time:2025-05-20

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
    • 1040653-30-2
    • N-cyclohexyl-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide
    • N-cyclohexyl-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
    • AKOS024508164
    • SR-01000922475
    • SR-01000922475-1
    • F5382-0575
    • Inchi: 1S/C17H20FN3OS/c18-12-6-8-14(9-7-12)20-17-21-15(11-23-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
    • InChI Key: HETOMPSJIALISP-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC(=CC=2)F)=NC(=C1)CC(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 333.13111161g/mol
  • Monoisotopic Mass: 333.13111161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 82.3Ų

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide Pricemore >>

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Additional information on N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide

Introduction to N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide (CAS No: 1040653-30-2)

N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound with the CAS registry number 1040653-30-2. This compound belongs to the class of acetamides and features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of a cyclohexyl group and a fluorophenyl substituent adds to its structural complexity and potential biological activity.

The molecular structure of this compound includes a thiazole ring (a 1,3-thiazole), which is substituted at position 2 with an amino group attached to a 4-fluorophenyl ring. Additionally, the compound has an acetamide group attached at position 4 of the thiazole ring. The cyclohexyl group is connected via an amide linkage, making this molecule a derivative of cyclohexanecarboxamide.

Recent studies have highlighted the potential of N-cyclohexyl derivatives in various therapeutic areas due to their unique pharmacokinetic properties and bioavailability. The inclusion of a fluorophenyl group further enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes and interact with target proteins.

Research on similar compounds has shown that thiazole-containing molecules often exhibit anti-inflammatory, antioxidant, and antimicrobial activities. Given its structural features, N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide may possess similar or even enhanced biological activities compared to its analogs.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and cyclization reactions. The synthesis typically begins with the preparation of the thiazole ring followed by substitution reactions to introduce the amino and acetamide groups.

Recent advancements in medicinal chemistry have focused on optimizing such compounds for specific therapeutic targets. For instance, studies have explored the potential of N-cyclohexyl derivatives as inhibitors of certain enzymes or as modulators of cellular signaling pathways.

The fluorophenyl substituent in this compound is particularly interesting as it can influence both the electronic properties and the three-dimensional conformation of the molecule. This can lead to enhanced binding affinity towards specific receptors or enzymes.

Furthermore, computational studies using molecular docking have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest that the thiazole ring and the fluorophenyl group play critical roles in determining the binding mode and affinity.

In conclusion, N-cyclohexyl-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide represents a promising candidate for further exploration in drug discovery research due to its unique structure and potential biological activities.

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